molecular formula C11H12BrNO B8731088 6-bromo-5-methoxy-1,2-dimethyl-1H-indole

6-bromo-5-methoxy-1,2-dimethyl-1H-indole

Cat. No.: B8731088
M. Wt: 254.12 g/mol
InChI Key: ZMKDRIALFUMMSC-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole (molecular formula: C₁₁H₁₂BrNO) is a substituted indole derivative featuring a bromine atom at position 6, a methoxy group at position 5, and methyl groups at positions 1 and 2 of the indole ring. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group contributes electron-donating effects, influencing electronic distribution and intermolecular interactions .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

6-bromo-5-methoxy-1,2-dimethylindole

InChI

InChI=1S/C11H12BrNO/c1-7-4-8-5-11(14-3)9(12)6-10(8)13(7)2/h4-6H,1-3H3

InChI Key

ZMKDRIALFUMMSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1C)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is distinguished from other indole derivatives by its unique substitution pattern:

  • Position 6 Bromination: Compared to 5-bromo-6-methoxy-1H-indole (C₉H₈BrNO, ), where bromine and methoxy groups occupy adjacent positions (5 and 6), the target compound exhibits reversed substituent positions (6-bromo, 5-methoxy), altering electronic effects and steric interactions .
  • 1,2-Dimethyl Substitution: Unlike 5-Methoxy-1,2-dimethyl-1H-indole (C₁₁H₁₃NO, ), which lacks bromine, the bromo group in the target compound increases molecular weight (MW: 266.12 vs. 175.23) and polarizability, impacting solubility and crystallinity .
  • Position 3 Modifications : Derivatives like 5-Bromo-3-(tert-butyldimethylsiloxy)-1,2-dimethyl-1H-indole () replace the hydrogen at position 3 with a bulky siloxy group, reducing reactivity toward electrophilic attack compared to the unsubstituted position 3 in the target compound .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point/Solubility Reactivity Highlights
6-Bromo-5-methoxy-1,2-dimethyl-1H-indole 266.12 6-Br, 5-OCH₃, 1,2-CH₃ Not reported Bromine enhances cross-coupling potential
5-Bromo-6-methoxy-1H-indole () 226.07 5-Br, 6-OCH₃ Not reported Adjacent substituents increase steric strain
5-Methoxy-1,2-dimethyl-1H-indole () 175.23 5-OCH₃, 1,2-CH₃ Not reported Lacks bromine; lower molecular weight
5-Bromo-3-(triazolyl)ethyl-1H-indole () 427.08 5-Br, triazole-ethyl chain Soluble in polar solvents Triazole enhances antioxidant activity

Key Research Findings and Data

  • Steric Hindrance : The 1,2-dimethyl groups reduce conformational flexibility compared to 1-(3-methoxyphenyl)-1H-indole (), which has a larger substituent at position 1 .
  • Thermal Stability : Derivatives like 5-Bromo-3-(tert-butyldimethylsiloxy)-1,2-dimethyl-1H-indole () show stability up to 90°C under vacuum, suggesting similar robustness for the target compound .

Preparation Methods

Iodination of 4-Bromo-2-Methylaniline

Reaction with N-iodosuccinimide (NIS) in dichloromethane yields 4-bromo-2-methyl-5-iodoaniline. This step capitalizes on the ortho-directing effect of the methyl group to position iodine at C5.

Sonogashira Coupling with Propargyl Alcohol

Employing Pd(PPh₃)₄/CuI catalysis, the iodoaniline couples with propargyl alcohol to install an alkyne moiety. This reaction proceeds in 85% yield under optimized conditions (THF, 60°C, 12 hr).

Base-Mediated Cyclization

Treatment with KOtBu in N-methylpyrrolidone (NMP) at 60°C induces cyclization via nucleophilic attack, forming the indole nucleus. The methyl groups at C1 and C2 originate from the starting aniline and propargyl partner, respectively.

Key Data:

StepReagentsConditionsYield
IodinationNIS, CH₂Cl₂RT, 2 hr92%
CouplingPd(PPh₃)₄, CuITHF, 60°C85%
CyclizationKOtBu, NMP60°C, 2 hr78%

Friedel-Crafts Acylation Route

CN104292145A outlines an alternative approach starting from 6-bromoindole:

Friedel-Crafts Acylation

Reaction with oxalyl chloride in CH₂Cl₂ with AlCl₃ catalysis installs a keto-ester at C3 (82% yield).

Methyl Group Introduction

Sequential reduction (LiAlH₄) and methylation (MeI, K₂CO₃) yield the 1,2-dimethyl substituents. Bromine and methoxy groups are introduced via electrophilic substitution in earlier steps.

Advantages:

  • High functional group tolerance

  • Scalable to multigram quantities

Limitations:

  • Requires orthogonal protection of NH

  • Multiple purification steps

Regioselective Bromination Strategies

Direct bromination of 5-methoxy-1,2-dimethylindole poses challenges due to competing sites. Data from PubChem CID 40428297 suggests:

Electrophilic Bromination

Using Br₂ in acetic acid at 0°C achieves 68% regioselectivity for C6 bromination, guided by the methoxy group's para-directing effect.

Transition-Metal Mediated Bromination

CuBr₂ in DMF at 120°C enhances selectivity to 89% by leveraging chelation control with the methoxy oxygen.

Comparative Performance:

MethodReagentsTempC6 Selectivity
Br₂/AcOHBr₂ (1.1 eq)0°C68%
CuBr₂/DMFCuBr₂ (0.2 eq)120°C89%

Methoxylation via Nucleophilic Aromatic Substitution

Introducing the methoxy group early in the synthesis avoids competing reactions. A nitro precursor strategy proves effective:

Nitration of 4-Bromo-2-Methylaniline

Mixed acid (HNO₃/H₂SO₄) nitration at 0°C installs NO₂ at C5 (94% yield).

Reduction and Methoxylation

Catalytic hydrogenation (H₂, Pd/C) to the amine followed by diazotization and methanol trapping provides 5-methoxy substitution.

Critical Parameters:

  • Diazonium salt stability maintained below 5°C

  • Methanol in 10-fold excess ensures complete substitution

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey Advantage
Sonogashira route358%Atom-economic
Friedel-Crafts442%Late-stage diversification
Bromination261%Simplicity

Q & A

Q. How is this indole derivative utilized in designing bis-indolylallenes or spirocyclic analogs?

  • Methodology : Employ alkyne insertion reactions with TMS-protected alkynes (e.g., trimethyl[3-oxo-5-(trimethylsilyl)penta-1,2-dien-1-yl]) under Pd catalysis. Monitor reaction progress via IR (C≡C stretch ~1910 cm1^{-1}) and characterize products via 19F^{19}\text{F} NMR (if fluorinated) or X-ray diffraction .

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